An In-Depth Technical Guide to 2-Chloro-5-(ethylsulfonyl)pyridine (CAS No. 1206679-92-6)
An In-Depth Technical Guide to 2-Chloro-5-(ethylsulfonyl)pyridine (CAS No. 1206679-92-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Moiety
2-Chloro-5-(ethylsulfonyl)pyridine is a substituted pyridine derivative characterized by a chlorine atom at the 2-position and an ethylsulfonyl group at the 5-position.[1][2] The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The presence of a chloro substituent provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities. The ethylsulfonyl group, an electron-withdrawing moiety, influences the electronic properties of the pyridine ring and can participate in various biological interactions. This unique combination of functional groups makes 2-Chloro-5-(ethylsulfonyl)pyridine an attractive starting material for the synthesis of more complex molecules with potential biological activity.[3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-5-(ethylsulfonyl)pyridine is presented in the table below. These properties are essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| CAS Number | 1206679-92-6 | [1][2] |
| Molecular Formula | C₇H₈ClNO₂S | [1][2] |
| Molecular Weight | 205.66 g/mol | [1][2] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water (predicted) | Inferred from similar compounds |
| PSA (Polar Surface Area) | 55.4 Ų | [2] |
| XLogP3 | 1.4 | [2] |
Synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine.
Experimental Protocol: A General Guideline
Step 1: Synthesis of 2-Chloro-5-(ethylthio)pyridine (Thioether Precursor)
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To a stirred solution of 2,5-dichloropyridine (1.0 eq) in a suitable aprotic solvent such as DMF or THF, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
After the initial effervescence ceases, add ethanethiol (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-(ethylthio)pyridine.
Step 2: Oxidation to 2-Chloro-5-(ethylsulfonyl)pyridine
-
Dissolve the 2-chloro-5-(ethylthio)pyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) or Oxone® (2.2 eq), portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of the oxidant ensures complete conversion to the sulfone.
-
Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for an additional 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2-Chloro-5-(ethylsulfonyl)pyridine.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Chloro-5-(ethylsulfonyl)pyridine is dictated by its two primary functional groups: the chloro-substituted pyridine ring and the ethyl sulfone moiety.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen and the 5-ethylsulfonyl group. This allows for the displacement of the chloride with a variety of nucleophiles, providing a versatile route to a range of 2,5-disubstituted pyridine derivatives.
Potential Nucleophiles:
-
Amines: Reaction with primary or secondary amines can introduce diverse amino functionalities, a common strategy in the synthesis of bioactive molecules.
-
Alcohols/Phenols: Alkoxides or phenoxides can be used to form ether linkages.
-
Thiols: Thiolates can displace the chloride to form thioethers.
-
Cyanide: Introduction of a cyano group can serve as a precursor for carboxylic acids, amides, or amines.
Caption: Key nucleophilic aromatic substitution reactions of 2-Chloro-5-(ethylsulfonyl)pyridine.
Reactions Involving the Sulfone Group
The ethyl sulfone group is generally stable under many reaction conditions. However, the protons on the α-carbon of the ethyl group are acidic and can be deprotonated with a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for further functionalization. Additionally, pyridyl sulfones can act as latent nucleophiles in certain palladium-catalyzed cross-coupling reactions.[9][10]
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of 2-Chloro-5-(ethylsulfonyl)pyridine are not extensively documented, its structural motifs are present in numerous biologically active compounds.
-
Pyridine Core: The pyridine ring is a well-established pharmacophore found in a vast array of drugs, contributing to their binding affinity and pharmacokinetic properties.[5][11]
-
Sulfone Moiety: The sulfone group is also a key functional group in many pharmaceuticals, known for its ability to act as a hydrogen bond acceptor and its metabolic stability.[3] Aryl sulfones are present in drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[3][12]
Given these precedents, 2-Chloro-5-(ethylsulfonyl)pyridine represents a valuable building block for the synthesis of novel compounds for high-throughput screening and lead optimization in drug discovery programs. Its utility lies in the ability to readily introduce molecular diversity at the 2-position of the pyridine ring, allowing for the exploration of structure-activity relationships.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling 2-Chloro-5-(ethylsulfonyl)pyridine. Although a specific material safety data sheet (MSDS) is not widely available, general guidelines for handling chlorinated pyridines and organosulfur compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-5-(ethylsulfonyl)pyridine is a promising heterocyclic building block with significant potential for applications in synthetic and medicinal chemistry. Although detailed studies on this specific compound are sparse, its synthesis can be reliably achieved through established methods, and its reactivity offers numerous avenues for the creation of diverse molecular architectures. For researchers and drug development professionals, this compound represents a valuable tool for the design and synthesis of novel chemical entities with the potential for significant biological activity.
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